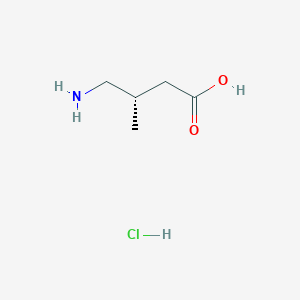
Benzyl 10-oxodecanoate
Vue d'ensemble
Description
Synthesis Analysis
Benzyl 10-oxodecanoate is synthesized by the reaction of benzyl alcohol and decanoic acid. In a related study, benzyl alcohol was used as a substrate in a series of reactions involving benzil and sodium borohydride to form a hydrobenzoin product .
Molecular Structure Analysis
The molecular formula of this compound is C17H24O3. It has a molecular weight of 276.4 g/mol.
Applications De Recherche Scientifique
Photocatalytic Oxidation
Benzyl 10-oxodecanoate finds application in photocatalytic oxidation processes. For instance, the 9-Phenyl-10-methylacridium ion effectively catalyzes the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation. This process is facilitated by efficient photoinduced electron transfer from benzyl alcohol to the excited state of the acridinium ion (Ohkubo, Suga, & Fukuzumi, 2006).
Synthesis of Ketones
This compound is used in the synthesis of ketones from carboxylic acids and Grignard reagents. This process involves various reactants, including 1-chloro-N,N,2-trimethylpropenylamine and adipic acid monomethyl ester, to produce ketones like methyl 6-oxodecanoate (Fujisawa & Sato, 2003).
Molecular Recognition Studies
In molecular recognition studies, this compound derivatives play a role. Lanthanide(III) complexes, for instance, use ligands that contain a benzyl component for the molecular recognition of sialic acid. This is achieved through cooperative two-site binding involving both ester formation and coordination to the lanthanide ion (Regueiro-Figueroa et al., 2010).
Oxidizing Reagent Research
Potassium ferrate(VI), an oxidizing reagent, is studied using benzyl alcohol as a model. Research into this reagent's effectiveness in oxidizing organic substrates in nonaqueous media has shown promising results in achieving quantitative formation of benzaldehyde from benzyl alcohol, without overoxidation to benzoic acid (Delaude & Laszlo, 1996).
Enhancement of Chemical Reactions
Fine carbon particles have been found to enhance chemical reactions such as the alkaline hydrolysis of benzyl benzoate. This enhancement, realized through the use of fine carbon particles, can significantly affect the rate of reactions, including those that already occur completely in the film, such as the alkaline hydrolysis of benzyl benzoate (Janakiraman & Sharma, 1985).
Mécanisme D'action
Target of Action
It’s worth noting that benzyl compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
Benzyl compounds have been associated with the disruption of normal functioning in parasites, leading to their death .
Result of Action
Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death .
Analyse Biochimique
Biochemical Properties
Benzyl 10-oxodecanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which are involved in the detoxification pathways of aromatic compounds . These enzymes facilitate the conversion of benzyl alcohol to benzaldehyde and subsequently to benzoate, which can then enter the catechol ortho-cleavage pathway . The interactions between this compound and these enzymes are crucial for its metabolic processing and detoxification.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane fluidity and transport of organic cations in renal brush-border membranes . This compound can modulate the activity of transporters and binding proteins, thereby impacting the overall cellular function. Additionally, this compound’s interactions with enzymes involved in metabolic pathways can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit or activate enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which are involved in its metabolic processing . These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including genotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catechol ortho-cleavage pathway. It interacts with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which facilitate its conversion to benzoate and subsequent entry into the catechol ortho-cleavage pathway . These interactions are crucial for the compound’s metabolic processing and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can modulate the activity of organic cation transporters in renal brush-border membranes, affecting its localization and accumulation . These interactions play a significant role in determining the compound’s overall distribution and biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The compound’s localization can impact its activity and function, ultimately influencing its overall biochemical properties .
Propriétés
IUPAC Name |
benzyl 10-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMVXMXGUFNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
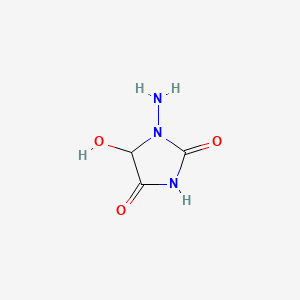
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)
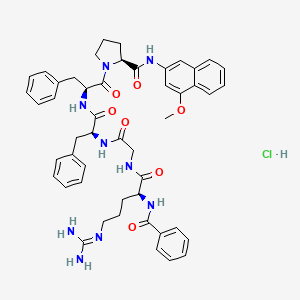

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
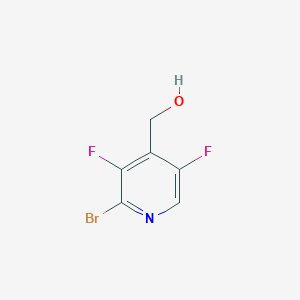
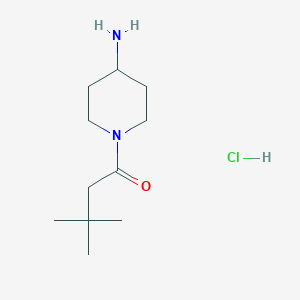
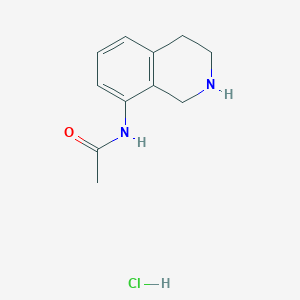
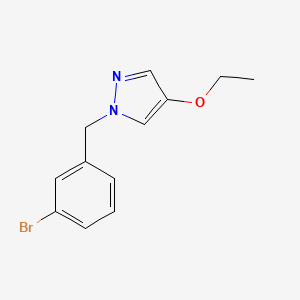
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
